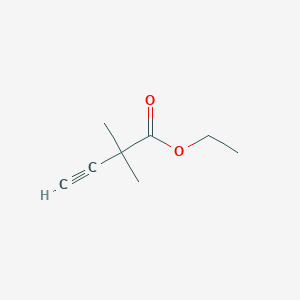

Ethyl 2,2-dimethylbut-3-ynoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,2-dimethylbut-3-ynoate is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Nucleophilic Addition Reactions

The triple bond in ethyl 2,2-dimethylbut-3-ynoate undergoes nucleophilic addition, a hallmark of alkynes. This reactivity is exploited in organic synthesis to generate substituted derivatives. For example:

-

Mechanism : Nucleophiles attack the electrophilic carbons of the triple bond, forming intermediates that can rearrange or stabilize through resonance.

-

Applications : These reactions are foundational for constructing complex molecules, such as skipped dienes or functionalized esters, under controlled conditions (e.g., polar aprotic solvents).

Hydrogenation and Reduction

The triple bond can be selectively hydrogenated to form alkenes or fully reduced to alkanes:

-

Catalytic Hydrogenation : Palladium or platinum catalysts enable controlled reduction. For instance, partial hydrogenation yields the corresponding trans-alkene, while full hydrogenation produces the saturated ester.

-

Stereochemical Control : Reaction conditions (e.g., catalyst choice, pressure) determine the selectivity of the outcome.

Gold-Catalyzed Transformations

This compound participates in gold-catalyzed reactions analogous to vinyldiazo compounds:

-

Mechanism : Gold(I) catalysts facilitate carbene formation, enabling cyclopropanation or rearrangements. For example, in the presence of alkenylsilanes, the compound undergoes 1,4-migrations to form skipped dienes .

-

Scope : Aryl-substituted vinylsilanes react efficiently, while alkyl-substituted analogs show limited reactivity .

| Reaction Type | Key Features | Yield | Catalyst |

|---|---|---|---|

| Gold-catalyzed cyclopropanation | Forms carbocations stabilized by π-conjugation | 55–82% | Gold(I) complexes |

| Nucleophilic addition | Polar aprotic solvents optimize rates | Moderate | None required |

Ester Group Reactivity

The ethyl ester functionality enables hydrolysis and transesterification:

-

Hydrolysis : Acidic or basic conditions cleave the ester to form the carboxylic acid (2,2-dimethylbut-3-ynoic acid) .

-

Transesterification : Reactions with alcohols or other nucleophiles under catalytic conditions (e.g., acid/base) yield alternative esters.

Cross-Coupling Reactions

While not directly studied for this compound, analogous alkynes participate in Sonogashira cross-couplings:

-

Mechanism : Palladium catalysts facilitate coupling with aryl halides, forming arylalkynes .

-

Scope : Terminal alkynes like this compound could react with aryl iodides under optimized conditions .

Key Research Findings

-

Stereochemical Outcomes : Gold-catalyzed reactions exhibit complete regio- and stereoselectivity, favoring (2E,5Z)-dienes .

-

Reactivity Trends : Aryl-substituted reactants enhance reaction efficiency compared to alkyl-substituted analogs .

-

Catalyst Sensitivity : Rhodium catalysts (e.g., Λ-RhOtBu) enable cyclization reactions with enantiomeric excess under specific solvents .

Comparison of Reaction Conditions

特性

分子式 |

C8H12O2 |

|---|---|

分子量 |

140.18 g/mol |

IUPAC名 |

ethyl 2,2-dimethylbut-3-ynoate |

InChI |

InChI=1S/C8H12O2/c1-5-8(3,4)7(9)10-6-2/h1H,6H2,2-4H3 |

InChIキー |

ZIOOOGZVOREKTG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)(C)C#C |

正規SMILES |

CCOC(=O)C(C)(C)C#C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。